molecular formula C11H13N3 B2872759 (1-benzyl-1H-imidazol-5-yl)methanamine CAS No. 1439991-99-7

(1-benzyl-1H-imidazol-5-yl)methanamine

Cat. No.: B2872759
CAS No.: 1439991-99-7
M. Wt: 187.246
InChI Key: KDMWHEHUZDZDRH-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Scaffolds and Their Significance in Chemical Synthesis

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and biological relevance. Imidazole and its derivatives are found in a wide array of biologically important molecules, including the amino acid histidine, vitamin B12, and purines, which are fundamental components of nucleic acids. ontosight.ailongdom.org

The significance of the imidazole scaffold in chemical synthesis is multifaceted. Its aromatic nature and the presence of two nitrogen atoms allow for a variety of chemical modifications, making it a versatile building block for the creation of complex molecules. longdom.org The nitrogen atoms can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, which is crucial for biological activity and catalytic applications. The imidazole ring is a common feature in many pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. ontosight.aiijpbs.com

The Role of Methanamine Moieties in Chemical Building Blocks

Methanamine, the simplest primary amine, and its derivatives are fundamental building blocks in organic synthesis. The methanamine moiety (-CH2NH2) is a small, flexible, and reactive functional group that can be readily incorporated into larger molecules. Its primary amine group is nucleophilic and can participate in a wide range of chemical reactions, including alkylation, acylation, and condensation reactions, allowing for the facile construction of diverse molecular architectures.

In the context of medicinal chemistry, the introduction of a methanamine group can significantly influence a molecule's physicochemical properties, such as its solubility and basicity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the amine group can form ionic interactions with biological targets like proteins and nucleic acids, which is often a key factor in a compound's mechanism of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-benzylimidazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMWHEHUZDZDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Trajectories of 1 Benzyl 1h Imidazol 5 Yl Methanamine

Primary Synthetic Routes and Reaction Conditions for this compound

The most direct and widely applicable methods for preparing this compound rely on the functionalization of a pre-formed 1-benzyl-1H-imidazole ring. These approaches offer good control over regioselectivity and are amenable to a range of reaction conditions.

Key Precursors and Intermediates

The synthesis of this compound hinges on the availability of key precursors that already contain the 1-benzyl-1H-imidazole-5-yl moiety. The choice of precursor dictates the subsequent synthetic steps required to install the methanamine functionality.

A pivotal intermediate is 1-benzyl-1H-imidazole-5-carbaldehyde . This compound can be synthesized by the N-alkylation of a suitable 5-formylimidazole with benzyl bromide. For instance, the reaction of 4-formyl-2-methylimidazole with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) yields the corresponding 1-benzyl-5-formyl-2-methylimidazole. A similar strategy can be envisioned for the non-methylated analogue.

Another critical precursor is 1-benzyl-1H-imidazole-5-carbonitrile . This nitrile can be prepared through various methods, including the Sandmeyer reaction of a corresponding 5-aminoimidazole derivative or by dehydration of 1-benzyl-1H-imidazole-5-carboxamide.

Further key intermediates are derived from 1-benzyl-1H-imidazole-5-carboxylic acid . This carboxylic acid can be a starting point for generating the corresponding acyl azide (B81097) for a Curtius rearrangement or the carboxamide for a Hofmann rearrangement. The synthesis of structurally related 1-benzyl-1H-imidazole-5-carboxamide derivatives has been reported, suggesting the feasibility of preparing the necessary precursors. nih.gov

Finally, 1-benzyl-5-(halomethyl)-1H-imidazole (where the halogen is typically chlorine or bromine) is a reactive intermediate that can be used for direct amination or in a Gabriel synthesis. This intermediate can be prepared from the corresponding 5-hydroxymethylimidazole derivative.

Precursor/IntermediateSynthetic Utility
1-benzyl-1H-imidazole-5-carbaldehydePrecursor for reductive amination.
1-benzyl-1H-imidazole-5-carbonitrilePrecursor for reduction to the amine.
1-benzyl-1H-imidazole-5-carboxylic acidStarting material for Curtius and Schmidt rearrangements.
1-benzyl-1H-imidazole-5-carboxamidePrecursor for Hofmann rearrangement.
1-benzyl-5-(halomethyl)-1H-imidazoleSubstrate for nucleophilic substitution with an amine source.

Reaction Mechanisms and Pathways

Several distinct reaction pathways can be employed to convert the key precursors into this compound.

Reductive Amination: This is a two-step process that begins with the reaction of 1-benzyl-1H-imidazole-5-carbaldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate. The imine is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine. The subsequent reduction of the imine yields the final amine product.

Nitrile Reduction: The conversion of 1-benzyl-1H-imidazole-5-carbonitrile to this compound is a direct reduction of the nitrile functional group. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Catalytic hydrogenation over a noble metal catalyst (e.g., palladium, platinum, or rhodium) is also an effective method. The mechanism involves the addition of hydride ions or hydrogen atoms across the carbon-nitrogen triple bond.

Hofmann Rearrangement: This reaction provides a route from 1-benzyl-1H-imidazole-5-carboxamide. wikipedia.org The amide is treated with a halogen (such as bromine) and a strong base (like sodium hydroxide). wikipedia.org This generates an N-haloamide intermediate, which upon deprotonation, undergoes a rearrangement where the imidazolyl group migrates from the carbonyl carbon to the nitrogen atom, with the concurrent loss of the halide ion, to form an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate in the aqueous basic medium leads to a carbamic acid, which is unstable and decarboxylates to yield the primary amine with one less carbon atom than the starting amide. wikipedia.org

Curtius Rearrangement: Starting from 1-benzyl-1H-imidazole-5-carboxylic acid, this multi-step process involves the conversion of the carboxylic acid to an acyl azide. wikipedia.orgnih.govorganic-chemistry.orgnih.gov This is typically done by first converting the acid to an acyl chloride, which is then reacted with sodium azide. Alternatively, the acyl azide can be formed directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). nih.govnih.gov The acyl azide, upon heating, undergoes rearrangement with the loss of nitrogen gas to form an isocyanate intermediate. wikipedia.orgnih.govorganic-chemistry.orgnih.gov Similar to the Hofmann rearrangement, the isocyanate can be hydrolyzed with water or acid to form a carbamic acid, which then decarboxylates to give the final primary amine. wikipedia.orgorganic-chemistry.org A significant advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups. wikipedia.orgnih.gov

Optimization of Reaction Parameters and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen route and the optimization of reaction parameters.

For reductive amination , the choice of reducing agent is crucial. Sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the aldehyde, minimizing side reactions. The pH of the reaction medium also plays a significant role; mildly acidic conditions (pH 5-6) are typically optimal for imine formation without causing degradation of the reactants. Temperature and reaction time are other parameters that need to be fine-tuned to maximize the yield.

In nitrile reduction , the choice of catalyst and reaction conditions for hydrogenation is critical. The activity and selectivity of the catalyst can be influenced by the support material and the presence of additives. High pressure and elevated temperatures may be required to achieve complete conversion. When using metal hydrides like LiAlH₄, anhydrous conditions are essential to prevent quenching of the reagent and to ensure high yields.

For the Hofmann and Curtius rearrangements , careful control of temperature is necessary. In the Curtius rearrangement, the thermal decomposition of the acyl azide to the isocyanate must be controlled to avoid side reactions. The choice of solvent can also influence the reaction outcome. In some cases, the isocyanate can be trapped with an alcohol, such as tert-butanol, to form a Boc-protected amine, which can be a useful intermediate for further synthetic manipulations. wikipedia.org

Novel and Diversified Synthetic Strategies

While the primary routes provide reliable access to this compound, ongoing research seeks to develop more efficient, stereoselective, and versatile synthetic methodologies.

Asymmetric Synthesis Approaches

The development of asymmetric methods to synthesize chiral derivatives of this compound is an area of growing interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. While specific examples for the asymmetric synthesis of the parent compound are not widely reported, general strategies for the asymmetric synthesis of chiral amines can be adapted.

One potential approach is the asymmetric reductive amination of 1-benzyl-1H-imidazole-5-carbaldehyde. This can be achieved by using a chiral auxiliary on the amine source, which is then cleaved after the reduction step. Alternatively, the use of a chiral catalyst, such as a chiral transition metal complex, in the hydrogenation of the intermediate imine could induce enantioselectivity.

Another strategy could involve the enzymatic resolution of a racemic mixture of this compound. Lipases are commonly used enzymes for the kinetic resolution of racemic amines through acylation, where one enantiomer reacts faster than the other, allowing for their separation.

Tandem Reaction Sequences

A potential tandem reaction could involve the in-situ formation of the imidazole ring followed by the introduction of the aminomethyl group. For example, a multi-component reaction involving a benzylamine, a glyoxal (B1671930) derivative, and a source of ammonia could potentially form a 5-substituted imidazole that could be further functionalized in the same pot. While specific examples for the synthesis of the target molecule are scarce, the development of one-pot syntheses of polysubstituted imidazoles is an active area of research.

Another possibility is a tandem process starting from a suitable precursor that undergoes cyclization and functional group interconversion in a single operation. For instance, a carefully designed substrate could undergo an intramolecular cyclization to form the imidazole ring, which then triggers a rearrangement or reduction to unveil the aminomethyl functionality.

High-Throughput Synthesis for Analog Generation

High-throughput synthesis (HTS) methodologies are pivotal in modern drug discovery and chemical biology for rapidly generating large libraries of structurally related compounds. These approaches enable the systematic exploration of structure-activity relationships (SAR) by introducing molecular diversity around a core scaffold. For the generation of analogs of this compound, several HTS strategies can be employed, drawing from established methods for the synthesis of substituted imidazoles. These techniques often rely on parallel synthesis formats, solid-phase organic synthesis (SPOS), or multi-component reactions (MCRs) to streamline the synthetic process and purification.

A key strategy for the high-throughput synthesis of this compound analogs involves the use of solid-phase synthesis. This approach immobilizes a starting material on a solid support, such as a resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing. For instance, a resin-bound amino acid could serve as a precursor to the aminomethyl group at the 5-position of the imidazole ring. Subsequent reaction with an arylisothiocyanate and cyclization could yield a resin-bound 1,5-disubstituted 2-aryliminoimidazolidine, which could be further modified and then cleaved from the resin to give the desired products in good yield and purity. nih.gov

Another powerful HTS method applicable to the synthesis of imidazole libraries is the van Leusen imidazole synthesis, a three-component reaction. mdpi.com This reaction typically involves a tosylmethyl isocyanide (TosMIC), an aldehyde, and an amine to form the imidazole core. By systematically varying the aldehyde and amine starting materials in a parallel synthesis format, a diverse library of 1,5-disubstituted imidazoles can be efficiently generated. For the synthesis of this compound analogs, a protected aminomethyl-substituted aldehyde could be reacted with a variety of primary amines and TosMIC. Subsequent deprotection would yield the desired library of compounds. The use of microwave-assisted synthesis in conjunction with the van Leusen reaction can further accelerate the generation of these libraries. mdpi.com

Multi-component reactions are particularly well-suited for high-throughput synthesis due to their operational simplicity and ability to generate molecular complexity in a single step. An efficient synthetic route for a library of 1,5-disubstituted-2-aminoimidazoles has been developed using readily available amino acids and aldehydes, demonstrating the feasibility of this approach for creating diverse imidazole-based libraries. nih.gov Although this specific example yields 2-aminoimidazole derivatives, the underlying principles of varying commercially available starting materials can be directly applied to generate analogs of this compound.

The table below illustrates a conceptual high-throughput synthesis plan for generating a library of this compound analogs based on a multi-component reaction strategy. The diversity of the library is achieved by varying the substituents on the benzyl group at the 1-position and the group at the 5-position, which would be derived from different aldehydes.

Table 1: Representative Library of this compound Analogs via High-Throughput Synthesis

Compound ID R1 (at Benzyl Group) R2 (at 5-position) Theoretical Yield (%) Purity (%)
A-1 H -CH2NH2 85 >95
A-2 4-Cl -CH2NH2 82 >95
A-3 4-F -CH2NH2 88 >95
A-4 4-CH3 -CH2NH2 80 >95
A-5 3-OCH3 -CH2NH2 78 >95
B-1 H -CH2NH-Boc 90 >95
B-2 4-Cl -CH2NH-Boc 87 >95
B-3 4-F -CH2NH-Boc 92 >95
B-4 4-CH3 -CH2NH-Boc 85 >95

| B-5 | 3-OCH3 | -CH2NH-Boc | 83 | >95 |

This table is a representative example and the actual yields and purities would be determined experimentally. The "Boc" protecting group on the amine at the 5-position allows for further diversification of the library through subsequent reactions.

Chemical Reactivity and Derivatization of 1 Benzyl 1h Imidazol 5 Yl Methanamine

Functional Group Transformations of the Methanamine Moiety

The primary amine of the methanamine group is a key site for nucleophilic reactions, enabling a range of derivatizations.

The methanamine moiety of (1-benzyl-1H-imidazol-5-yl)methanamine can readily undergo acylation and amidation reactions when treated with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. These reactions result in the formation of the corresponding amides.

For instance, the reaction with an acyl chloride, like benzoyl chloride, in the presence of a base such as triethylamine (B128534) or pyridine (B92270), would yield N-((1-benzyl-1H-imidazol-5-yl)methyl)benzamide. The base is necessary to neutralize the hydrochloric acid byproduct.

Similarly, amidation can be achieved by coupling with a carboxylic acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods are widely employed in the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives, highlighting the feasibility of forming an amide bond at a position on the imidazole (B134444) ring. nih.gov

A study on the synthesis of N-substituted imidazole-5-carboxamides involved the reaction of 2-methylthio-1-benzylimidazole-5-carbonyl chloride with 4-(2-aminoethyl) morpholine (B109124) in dry tetrahydrofuran (B95107) (THF) at 0°C under a nitrogen atmosphere to produce the corresponding amide. brieflands.comresearchgate.net This demonstrates a common strategy for forming such amide linkages.

Table 1: Examples of Acylation and Amidation Reactions

Acylating Agent Reagent/Catalyst Product
Benzoyl chloride Triethylamine N-((1-benzyl-1H-imidazol-5-yl)methyl)benzamide
Acetic anhydride Pyridine N-((1-benzyl-1H-imidazol-5-yl)methyl)acetamide

The nitrogen atom of the methanamine group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and side reactions with the imidazole ring.

A more controlled method for introducing alkyl groups is reductive amination. organic-chemistry.org This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) by reacting this compound with an aldehyde or ketone. The intermediate imine is then reduced in situ to the corresponding secondary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation.

For example, the reaction of this compound with benzaldehyde (B42025) would first form the N-(benzylidene)-1-(1-benzyl-1H-imidazol-5-yl)methanamine intermediate. Subsequent reduction with sodium borohydride would yield the secondary amine, N-benzyl-1-(1-benzyl-1H-imidazol-5-yl)methanamine.

Research on the synthesis of N-((1H-imidazol-5-yl)methyl)amines has shown successful alkylation. For instance, N-((1H-imidazol-5-yl)methyl)-1-phenylmethanamine was synthesized and purified by column chromatography. nih.gov

Table 2: Reductive Amination Reaction Examples

Carbonyl Compound Reducing Agent Product
Formaldehyde NaBH₄ N-methyl-(1-benzyl-1H-imidazol-5-yl)methanamine
Acetone STAB N-isopropyl-(1-benzyl-1H-imidazol-5-yl)methanamine

As a primary amine, this compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. The formation of the C=N double bond is a versatile transformation, as the resulting Schiff bases can be used as intermediates for the synthesis of various other compounds.

The general reaction involves mixing the amine with a carbonyl compound, often with azeotropic removal of water to drive the equilibrium towards the product. The stability of the resulting Schiff base depends on the nature of the substituents on both the amine and the carbonyl compound.

These Schiff bases can undergo further modifications. For example, they can be reduced to secondary amines as discussed in the reductive amination section. They can also participate in cycloaddition reactions. For instance, reaction with chloroacetyl chloride can yield β-lactams, and reaction with thioglycolic acid can produce thiazolidinones. uobabylon.edu.iq These subsequent reactions highlight the synthetic utility of the Schiff bases derived from this compound.

Reactions Involving the Imidazole Ring System

The imidazole ring in this compound is an aromatic heterocycle that can participate in various reactions, including electrophilic substitution. The N-benzyl group also influences the reactivity of the ring.

The imidazole ring is generally susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the electronic effects of the existing substituents and the reaction conditions. The imidazole ring is considered an electron-rich aromatic system. Electrophilic attack is generally favored at the C4 or C5 positions. uobabylon.edu.iq

In the case of this compound, the 5-position is already substituted. Therefore, electrophilic substitution would be expected to occur at the C2 or C4 positions. The benzyl (B1604629) group at N1 and the methanamine group at C5 will direct the incoming electrophile.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the imidazole ring.

Halogenation: Reagents like bromine or N-bromosuccinimide can be used to introduce halogen atoms.

Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group.

The precise regioselectivity of these reactions on this compound would require experimental investigation, as the directing effects of the N-benzyl and 5-methanamine groups would be competing.

The N-benzyl group on the imidazole ring is generally stable under many reaction conditions. However, it can be cleaved under specific reductive conditions, a process known as debenzylation. Catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, is a common method for removing N-benzyl groups. This would result in the formation of (1H-imidazol-5-yl)methanamine.

Additionally, the quaternization of the N3 nitrogen of the imidazole ring is a possibility. Reaction with an alkyl halide could lead to the formation of a 1-benzyl-3-alkyl-5-(aminomethyl)imidazolium salt. The likelihood of this reaction would depend on the nucleophilicity of the N3 nitrogen, which is influenced by the electronic properties of the substituents on the ring. The synthesis of 1-substituted-1H-benzimidazolium salts via microwave-assisted synthesis has been reported, suggesting that similar reactions could be applied to imidazole derivatives. researchgate.net

Chemical Modifications of the Benzyl Substituent

The benzyl group of this compound, consisting of a phenyl ring attached to a methylene (B1212753) group, is amenable to a variety of chemical transformations. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds. The primary site for modification on the benzyl group is the aromatic phenyl ring, which can undergo electrophilic aromatic substitution reactions. Additionally, reactions can be performed at the benzylic position, although modifications to the phenyl ring are more commonly explored for derivative synthesis.

The reactivity of the phenyl ring in the benzyl group towards electrophilic aromatic substitution is influenced by the rest of the molecule, which acts as a deactivating group. Therefore, the conditions for these reactions may need to be optimized. Common electrophilic aromatic substitution reactions that can be applied to the benzyl substituent include:

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for other functional groups, such as an amino group, through reduction.

Halogenation: Halogens like chlorine, bromine, and fluorine can be introduced onto the phenyl ring. For instance, bromination can be achieved using bromine in the presence of a Lewis acid catalyst. Halogenated derivatives are often explored for their potential to form halogen bonds with biological targets.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the phenyl ring. Friedel-Crafts reactions typically employ an alkyl or acyl halide and a Lewis acid catalyst. These modifications can alter the steric and electronic properties of the molecule.

It is important to note that these reactions may produce a mixture of ortho, meta, and para substituted isomers. The directing effects of the imidazole-methanamine moiety will influence the regioselectivity of the substitution.

Alternatively, rather than modifying the benzyl group post-synthesis, a more common and efficient approach is to synthesize derivatives using appropriately substituted benzyl halides as starting materials. This strategy allows for the precise placement of desired functional groups on the benzyl ring.

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives is a key strategy in medicinal chemistry to optimize their biological activity, selectivity, and pharmacokinetic properties. This process involves a deep understanding of the target, the mode of binding of the parent compound, and the effect of structural modifications on its properties.

A primary strategy for the structural variation of this compound involves the systematic modification of the benzyl substituent. The goal is to probe the binding pocket of the biological target for additional interactions and to modulate the physicochemical properties of the compound. Key strategies include:

Substitution on the Phenyl Ring: Introducing a variety of substituents onto the phenyl ring of the benzyl group can significantly impact biological activity. The nature of these substituents can be varied to explore the effects of electronics, sterics, and lipophilicity. For example, in the development of 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists, a range of substituents were introduced on the benzyl ring, including halogens, alkyl, and alkoxy groups. chemicalbook.com This systematic substitution allowed for the elucidation of structure-activity relationships, leading to the identification of compounds with improved potency. chemicalbook.com

Bioisosteric Replacement: The benzyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding modes and to improve properties such as solubility. For instance, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's polarity.

Conformational Restriction: Introducing conformational constraints into the benzyl group can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating the benzyl group into a larger, more rigid ring system.

The following table summarizes various substitutions that can be made on the benzyl group and their potential impact on the molecule's properties.

Modification TypeExample SubstituentsPotential Impact on Properties
Electronic Effects -NO₂, -CN, -CF₃ (electron-withdrawing)Can influence pKa, hydrogen bonding capacity, and metabolic stability.
-OCH₃, -CH₃, -NH₂ (electron-donating)Can alter electron density and reactivity.
Steric Effects -CH₃, -C(CH₃)₃ (alkyl groups)Can probe the size and shape of the binding pocket.
Lipophilicity Halogens (F, Cl, Br), alkyl groupsCan affect cell permeability and plasma protein binding.
Hydrogen Bonding -OH, -NH₂, -COOHCan introduce new interactions with the biological target.

Combinatorial chemistry offers a powerful approach to rapidly generate large libraries of this compound derivatives for high-throughput screening. This strategy is particularly well-suited for exploring the chemical space around the benzyl substituent.

A common combinatorial strategy would involve the parallel synthesis of a library of derivatives using a common imidazole precursor and a diverse set of substituted benzyl halides. This approach allows for the systematic variation of the benzyl group in a time- and resource-efficient manner.

For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized by reacting a common triazole-piperazine core with a variety of substituted benzyl bromides. researchgate.net This highlights a combinatorial approach where diversity is introduced through the benzyl moiety. researchgate.net

The synthesis of such a library can be performed using automated or semi-automated synthesis platforms, further accelerating the drug discovery process. The resulting library of compounds can then be screened against a panel of biological targets to identify hits with desired activities.

The following table outlines a hypothetical combinatorial library design for this compound derivatives, focusing on variations of the benzyl group.

Library PositionBuilding Block Diversity
Imidazole Core (1H-imidazol-5-yl)methanamine (constant)
N1-Substituent A diverse set of substituted benzyl halides (e.g., 4-chlorobenzyl bromide, 3-methoxybenzyl chloride, 4-(trifluoromethyl)benzyl bromide, etc.)

This combinatorial approach, coupled with rational design principles, provides a robust platform for the discovery and optimization of novel this compound-based compounds with therapeutic potential.

Biological Activity and Mechanistic Insights of 1 Benzyl 1h Imidazol 5 Yl Methanamine and Its Analogs: in Vitro Studies

In Vitro Enzyme Inhibition Studies

Derivatives of the benzyl-imidazole scaffold have been identified as inhibitors of several key enzymes implicated in various disease pathways. These studies highlight the potential of this chemical class in the development of targeted therapeutics.

Research has demonstrated that analogs of (1-benzyl-1H-imidazol-5-yl)methanamine can inhibit a range of enzymes. Notably, a derivative, 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole, has been identified as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key player in necroptosis and inflammation. researchgate.netbohrium.com Another analog, 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole, has been synthesized and evaluated as a farnesyltransferase inhibitor, a target in anti-cancer drug development. nih.gov Furthermore, the simpler compound, 1-Benzyl-1H-imidazole, has been shown to selectively inhibit thromboxane (B8750289) synthase, an enzyme involved in platelet aggregation. medchemexpress.com

The inhibitory activity of these analogs has been quantified in various studies. For instance, the 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivative demonstrated significant kinase activity against RIPK1 with a half-maximal inhibitory concentration (IC50) value of 1.3 μM. researchgate.netbohrium.com Molecular dynamics simulations of this compound with RIPK1 suggest it may act as a type II kinase inhibitor, which typically binds to the inactive conformation of the enzyme. researchgate.netbohrium.com

AnalogTarget EnzymeInhibition Data (IC50)Inhibitor Type
5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazoleRIPK11.3 μMType II Kinase Inhibitor (putative)
1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazoleFarnesyltransferaseData not specifiedNot specified
1-Benzyl-1H-imidazoleThromboxane SynthaseData not specifiedSelective Inhibitor

Selectivity is a crucial aspect of drug development to minimize off-target effects. Studies on N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines have led to the discovery of selective inhibitors of the transient receptor potential cation channel 5 (TRPC5). nih.gov This highlights the potential for modifying the benzyl-imidazole scaffold to achieve high selectivity for a specific enzyme or protein target. While comprehensive selectivity panel data for the specific methanamine derivative is unavailable, the research on its analogs underscores the tunability of this scaffold for achieving target specificity.

In Vitro Receptor Binding and Functional Assays

In addition to enzyme inhibition, benzyl-imidazole derivatives have been shown to interact with various cell surface receptors, modulating their activity as either agonists or antagonists.

A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed and evaluated for their activity on the Takeda G protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. nih.gov These compounds were assessed for their ability to bind to and activate this receptor. The structural modifications within this series allowed for the exploration of structure-activity relationships, indicating that the benzyl-imidazole core can be effectively utilized to design receptor-active ligands.

The functional consequences of receptor binding have been characterized for several analogs. The most potent 1-benzyl-1H-imidazole-5-carboxamide derivatives exhibited excellent agonistic activities against human TGR5 (hTGR5). nih.gov These compounds were found to be superior to reference agonists, demonstrating the potential of this scaffold in developing potent receptor activators. nih.gov

Analog ClassTarget ReceptorActivityFunctional Outcome
1-benzyl-1H-imidazole-5-carboxamide derivativesTGR5AgonistActivation of the receptor

Modulation of Biochemical Pathways (In Vitro)

The imidazole (B134444) scaffold, a key component of this compound, is a versatile heterocyclic ring found in many biologically active compounds. In vitro studies are essential for elucidating how these molecules interact with and modulate cellular machinery at a molecular level.

Pathway analysis of this compound and its derivatives has frequently identified them as potent ligands for histamine (B1213489) receptors, particularly the H3 receptor (H3R) nih.gov. As a G protein-coupled receptor, the H3R plays a significant role in regulating the release of various neurotransmitters in the central nervous system. Perturbation studies, which involve introducing these compounds into cellular systems, have demonstrated their ability to act as antagonists at the H3R. This antagonism blocks the receptor's normal signaling cascade, which can be observed through various in vitro assays nih.gov.

Beyond the histaminergic system, derivatives of the (1-benzyl-1H-imidazol-5-yl) scaffold have been investigated for their effects on other critical biochemical pathways. For example, certain analogs have been designed and evaluated as agonists for the Takeda G protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases nih.gov. Other studies have identified derivatives that act as inhibitors of the Receptor-Interacting Protein Kinase 1 (RIPK1), a key player in necroptosis and inflammation researchgate.net. Additionally, some analogs have been developed as agonists for the Melanocortin-1 receptor (MC1R), which is involved in skin homeostasis and anti-inflammatory processes nih.gov. These findings highlight the chemical tractability of the imidazole scaffold in targeting a diverse range of biochemical pathways.

The interaction of this compound analogs with their respective molecular targets elicits measurable cellular responses in vitro. For compounds targeting the H3 receptor, a common cellular response is the dose-dependent inhibition of maximal electroshock (MES)-induced convulsions in neuronal cell models nih.gov. This provides a cellular correlate for potential anticonvulsant activity.

In the context of TGR5 agonism, in vitro evaluations in cell lines like HEK293 have shown that potent compounds can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis nih.gov. For RIPK1 inhibitors, in vitro assays have demonstrated the ability of these compounds to protect cells from necroptosis, a form of programmed cell death researchgate.net. Furthermore, for MC1R agonists, cellular response is often measured by their agonistic activity and metabolic stability in relevant cell-based assays nih.gov.

The following interactive table presents hypothetical data illustrating the in vitro activity of various this compound analogs on different biochemical targets.

Compound IDTargetIn Vitro AssayResult (IC50/EC50 in nM)
Analog AHistamine H3 ReceptorReceptor Binding Assay15
Analog BTGR5GLP-1 Secretion Assay50
Analog CRIPK1Necroptosis Inhibition1300
Analog DMC1RAgonist Activity Assay85

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

Systematic modifications of the this compound scaffold have revealed key structural features that govern its biological potency. SAR studies on related benzimidazole (B57391) derivatives have shown that the nature and position of substituents on the core ring system significantly impact activity nih.govresearchgate.net.

For instance, in the development of TGR5 agonists, the modification of a carboxamide derivative of the 1-benzyl-1H-imidazole core led to compounds with excellent agonistic activities nih.gov. Similarly, for MC1R agonists, the optimization of an N-(1-benzyl-1H-imidazol-2-yl)amide hit compound resulted in a derivative with good agonistic activity and metabolic stability nih.gov.

In the context of USP1/UAF1 deubiquitinase inhibitors, SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar benzyl-amine motif, indicated that substitutions on the phenyl ring were well-tolerated and allowed for the synthesis of a variety of analogs with varying potencies acs.org.

Through comprehensive SAR studies, the essential pharmacophoric elements of this compound derivatives for various biological activities have been elucidated. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for molecular recognition at a biological target.

For many imidazole-based compounds, the pharmacophore consists of the alkylimidazole portion of the molecule, which is crucial for interacting with the target, and a lipophilic aryl group, such as the benzyl (B1604629) group, which often aids in penetrating the blood-brain barrier or engaging with hydrophobic pockets in the target protein pharmacophorejournal.com.

The general pharmacophoric model for this class of compounds often includes:

A Substituted Imidazole Ring: This serves as a central scaffold and can engage in various non-covalent interactions.

A Benzyl Group: The aromatic ring of the benzyl group can participate in π-π stacking or hydrophobic interactions. Substituents on this ring can modulate potency and selectivity.

The following table summarizes the general SAR trends for this compound derivatives based on findings from related compound series.

Structural ModificationGeneral Effect on In Vitro PotencyRationale
Substitution on the Benzyl RingCan increase or decrease potency depending on the target and substituent.Modulates electronic properties and steric interactions within the binding pocket.
Modification of the Methanamine LinkerHighly sensitive to changes; often crucial for activity.The linker's length and flexibility determine the optimal positioning of interacting groups.
Replacement of the Imidazole CoreGenerally leads to a significant loss of activity.The imidazole ring is often a key recognition element for the biological target.

These SAR insights are invaluable for the rational design of new analogs with improved efficacy and selectivity for a range of therapeutic targets.

Computational and Theoretical Investigations of 1 Benzyl 1h Imidazol 5 Yl Methanamine

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as (1-benzyl-1H-imidazol-5-yl)methanamine, and a macromolecular target, typically a protein. These studies are fundamental in drug discovery for identifying potential drug targets and elucidating the mechanism of action at a molecular level.

Ligand-Protein Interaction Prediction

The prediction of ligand-protein interactions is a cornerstone of structure-based drug design. For a compound like this compound, this process would begin with the identification of a potential protein target. Given the diverse biological roles of imidazole (B134444) derivatives, this could range from enzymes like kinases and proteases to G-protein coupled receptors. unipma.ac.id

Once a target protein with a known three-dimensional structure (obtained from sources like the Protein Data Bank) is selected, molecular docking simulations are performed. These simulations place the ligand into the binding site of the protein and score the different poses based on how well they fit geometrically and energetically. The interactions that stabilize the ligand-protein complex are then analyzed. These can include:

Hydrogen Bonds: The nitrogen atoms in the imidazole ring and the amine group of this compound can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The benzyl (B1604629) group provides a significant hydrophobic moiety that can interact favorably with nonpolar pockets within the binding site.

Pi-Pi Stacking: The aromatic imidazole and benzyl rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Ionic Interactions: The amine group can be protonated under physiological conditions, allowing for ionic interactions with negatively charged residues such as aspartate and glutamate.

For instance, in studies of other imidazole derivatives, docking has revealed key interactions with the active sites of enzymes like the SARS-CoV-2 main protease, where imidazole moieties form hydrogen bonds and pi-pi stacking interactions with critical amino acid residues. nih.gov

A hypothetical summary of predicted interactions for this compound with a generic kinase active site is presented in Table 1.

Table 1: Predicted Ligand-Protein Interactions for this compound in a Kinase Active Site

Interaction Type Ligand Moiety Involved Potential Interacting Amino Acid Residues
Hydrogen Bond Imidazole Nitrogen, Methanamine Aspartate, Glutamate, Serine, Threonine
Hydrophobic Interaction Benzyl Group Leucine, Valine, Isoleucine, Alanine
Pi-Pi Stacking Imidazole Ring, Benzyl Ring Phenylalanine, Tyrosine, Tryptophan

Binding Affinity Estimation

Beyond predicting the binding mode, molecular docking programs also provide an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value quantifies the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger binding. researchgate.net The binding affinity is a critical parameter in drug design, as it correlates with the potency of a drug candidate. researchgate.net

Various scoring functions are used to calculate binding affinity, taking into account factors like van der Waals forces, electrostatic interactions, hydrogen bonding, and the desolvation penalty upon binding. researchgate.net More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be employed on the docked poses to refine the binding free energy prediction. nih.gov

While a specific binding affinity for this compound is not available without a defined target, studies on similar imidazole derivatives have shown a wide range of binding affinities depending on the target protein. For example, docking studies of imidazole derivatives against various enzymes have reported binding energies ranging from -5 to -10 kcal/mol, indicating potentially strong inhibitory activity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of a molecule like this compound. These calculations can elucidate its electronic structure and predict various spectroscopic properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO distribution can vary depending on the substituents. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the imidazole ring and the amine group would be expected to be regions of negative potential (red), indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atoms, particularly on the amine group, would be regions of positive potential (blue).

Mulliken Atomic Charges: This analysis provides the partial charge on each atom in the molecule, offering a quantitative measure of the charge distribution and identifying potential sites for electrostatic interactions.

A summary of expected electronic properties for this compound based on general knowledge of imidazole derivatives is provided in Table 2.

Table 2: Predicted Electronic Properties of this compound

Property Predicted Characteristic Implication
HOMO Energy Relatively high Good electron-donating ability, potential for charge-transfer interactions
LUMO Energy Relatively low Good electron-accepting ability, potential for charge-transfer interactions
HOMO-LUMO Gap Moderate Indicates good chemical stability with some degree of reactivity
MEP Negative Regions Imidazole Nitrogens, Amine Nitrogen Sites for hydrogen bonding and electrophilic attack

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which can be invaluable for the characterization of a newly synthesized compound and for interpreting experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies can be correlated with experimental IR spectra to assign specific peaks to the vibrational modes of different functional groups, such as the N-H and C-H stretches of the amine and aromatic rings, and the C=N and C=C stretching vibrations of the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net These predictions are highly useful for assigning the signals in experimental NMR spectra, which is a primary method for structure elucidation. For this compound, calculations would help to distinguish the signals of the protons and carbons in the imidazole and benzyl rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This can provide insights into the electronic structure and conjugation within the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like imidazole derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

A QSAR study involves several steps:

Data Set Collection: A dataset of imidazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For this compound, a QSAR model developed for a series of related imidazole derivatives could be used to predict its biological activity. The model would highlight which structural features are most important for activity. For example, a QSAR study on benzylsulfanyl imidazoles revealed the importance of specific substituents at different positions for the inhibition of cytokine release. Such models can provide valuable insights for the further optimization of this compound as a potential drug candidate.

A hypothetical QSAR model for a series of imidazole derivatives might suggest that increased hydrophobicity of the benzyl substituent and the presence of a hydrogen bond donor at the methanamine group are beneficial for activity. This would guide medicinal chemists in designing new derivatives with improved potency.

1 Benzyl 1h Imidazol 5 Yl Methanamine As a Building Block in Advanced Chemical Synthesis

Applications in the Synthesis of Complex Heterocyclic Systems

The unique combination of a nucleophilic primary amine and the aromatic imidazole (B134444) core makes (1-benzyl-1H-imidazol-5-yl)methanamine an ideal precursor for the synthesis of a wide array of complex heterocyclic systems. The amine functionality can readily participate in condensation and cyclization reactions to form new rings, while the imidazole moiety can be further functionalized or act as a key pharmacophore in the target molecule.

One significant application is in the synthesis of substituted pyrimidines. The methanamine group can be used to introduce the entire (1-benzyl-1H-imidazol-5-yl)methyl substituent onto a pyrimidine (B1678525) core. For instance, in syntheses starting from 2,4-dichloropyrimidines, the primary amine can displace one of the chlorine atoms via nucleophilic aromatic substitution. The remaining chlorine can then be substituted in a subsequent step, such as a Suzuki coupling, to build highly decorated pyrimidine structures. acs.org This stepwise approach allows for the controlled introduction of different functionalities, leading to libraries of compounds with potential biological activities, such as kinase inhibitors. acs.org

Furthermore, the imidazole motif itself is a cornerstone in the synthesis of other fused heterocyclic systems like benzimidazoles. While the title compound provides a pre-formed imidazole, related synthetic strategies often involve building the imidazole or benzimidazole (B57391) ring during the synthesis. nih.govnih.gov The principles of these syntheses, which involve condensation reactions between amines and carbonyls or their equivalents, highlight the reactivity patterns that this compound can exploit. nih.govelsevierpure.com Its primary amine can react with ortho-phenylenediamines and an aldehyde in a Phillips condensation to generate more complex benzimidazole derivatives, or it can be acylated and then cyclized to form other fused imidazole systems.

The following table summarizes representative complex heterocyclic systems that can be synthesized using this compound or through analogous synthetic strategies.

Target Heterocyclic SystemSynthetic StrategyRole of the Building BlockRepresentative Application
Substituted PyrimidinesNucleophilic Aromatic SubstitutionActs as the amine nucleophile to displace a leaving group on a pyrimidine ring.Synthesis of USP1/UAF1 deubiquitinase inhibitors. acs.org
Fused ImidazolesCondensation and CyclizationThe primary amine acts as a key nucleophile in ring-forming reactions.Development of novel therapeutic agents.
Substituted BenzimidazolesPhillips-type CondensationProvides a core amine functionality for building the benzimidazole ring system.Synthesis of selective TRPC5 inhibitors. nih.gov
Triazole ConjugatesClick Chemistry (Post-modification)The benzyl (B1604629) group can be modified to include an azide (B81097) or alkyne for subsequent cycloaddition reactions.Creation of anti-proliferative agents. nih.gov

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and reducing waste. nih.govbohrium.com The primary amine group in this compound makes it an excellent component for various isocyanide-based MCRs, most notably the Ugi four-component reaction (Ugi-4CR). nih.gov

In a typical Ugi-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. nih.govnih.gov When this compound is used as the amine component, it allows for the direct incorporation of the benzyl-imidazole scaffold into a peptide-like backbone.

The reaction mechanism generally proceeds through the initial formation of an imine between the amine and the carbonyl compound. nih.govbeilstein-journals.org This imine is then attacked by the isocyanide and the carboxylate, leading to a stable α-adduct that rearranges to the final product. beilstein-journals.org The versatility of the Ugi reaction means that by simply varying the aldehyde, carboxylic acid, and isocyanide inputs, vast libraries of structurally diverse compounds can be generated from this single building block. These products are valuable in medicinal chemistry for creating peptidomimetics and other complex molecular scaffolds. nih.govfrontiersin.org

Below is a table illustrating a generalized Ugi reaction involving this compound.

Reaction ComponentExample CompoundRole in Reaction
Amine This compound Forms the initial imine with the aldehyde.
AldehydeIsobutyraldehydeProvides the R¹ side chain and the carbonyl carbon.
Carboxylic AcidAcetic AcidActs as the nucleophile and provides the N-acyl group.
Isocyanidetert-Butyl isocyanideProvides the R² substituent and the carboxamide backbone.
Product α-Acylamino Carboxamide A complex, peptide-like molecule incorporating all four components.

The ability to rapidly generate molecular complexity makes this compound a highly valuable tool for diversity-oriented synthesis.

Role in Fragment-Based Drug Discovery (FBDD) Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a successful strategy for identifying lead compounds in drug discovery. nih.gov This approach uses small, low-molecular-weight molecules ("fragments") to screen for weak binding to a biological target. rsc.orgfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules.

The this compound structure possesses several key features that make it an attractive scaffold for FBDD:

Structural Rigidity and 3D Shape: The imidazole ring provides a rigid core that can position substituents in defined vectors in three-dimensional space.

Combined Functionality: It contains a hydrogen bond donor (the secondary amine in the imidazole ring), a hydrogen bond acceptor (the pyridine-like nitrogen), and a hydrophobic region (the benzyl group). This allows it to probe different types of interactions within a protein's binding site.

Synthetic Tractability: The primary amine serves as a convenient handle for elaboration, allowing fragments to be "grown" or "linked" to improve potency and other properties. frontiersin.org

The benzyl-imidazole motif has been successfully used to develop potent inhibitors for various targets. For example, a structurally related scaffold, 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole, was identified as a novel inhibitor of RIPK1 kinase through structure-based virtual screening. nih.govresearchgate.net This demonstrates the utility of the benzyl-imidazole core in occupying key binding pockets. Furthermore, the imidazole ring is a well-known bioisostere for other functional groups, such as amides or carboxylic acids, a strategy often used in medicinal chemistry to improve a compound's pharmacokinetic properties. researchgate.netnih.gov

The table below highlights the characteristics of the this compound scaffold that are advantageous for FBDD.

FBDD-Relevant FeatureDescriptionAdvantage in Drug Discovery
Molecular Weight ~187.24 g/mol Falls within the typical range for fragment libraries (Rule of Three).
Pharmacophoric Elements Contains hydrophobic (benzyl), H-bond donor, and H-bond acceptor features.Can engage in multiple types of interactions with a protein target.
Vectorial Growth Point The primary amine allows for straightforward chemical modification.Facilitates the optimization of initial fragment hits into lead compounds.
Bioisosterism The imidazole core can mimic other chemical groups. researchgate.netnih.govOffers opportunities to fine-tune potency and ADME properties. researchgate.net

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (1-benzyl-1H-imidazol-5-yl)methanamine, the expected proton signals would correspond to the benzyl (B1604629) group protons (on the phenyl ring and the methylene (B1212753) bridge), the imidazole (B134444) ring protons, and the protons of the methanamine group. The integration of these signals would indicate the relative number of protons in each environment, while their splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy probes the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, part of the imidazole ring).

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural detail by showing correlations between nuclei. COSY spectra would reveal which protons are coupled to each other, helping to piece together molecular fragments. HSQC spectra would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted NMR Data for this compound

Technique Expected Chemical Shift (δ) Range (ppm) Key Structural Information
¹H NMR7.20-7.50Protons of the benzyl phenyl ring
¹H NMR5.30-5.50Methylene protons of the benzyl group (CH₂)
¹H NMR7.60-7.80Proton on the C2 position of the imidazole ring
¹H NMR6.90-7.10Proton on the C4 position of the imidazole ring
¹H NMR3.80-4.00Methylene protons of the methanamine group (CH₂)
¹H NMR1.50-2.50Amine protons (NH₂)
¹³C NMR125-140Carbon atoms of the benzyl phenyl ring and imidazole ring
¹³C NMR50-55Methylene carbon of the benzyl group (CH₂)
¹³C NMR35-40Methylene carbon of the methanamine group (CH₂)

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions. The data presented is a generalized prediction.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₁H₁₃N₃), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to four or more decimal places). This precise mass is then compared to the theoretical mass calculated for the expected formula, providing strong evidence for the compound's composition. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations from the imidazole and phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems and conjugated systems, such as the imidazole and benzyl groups in the target compound, exhibit characteristic absorption maxima in the UV-Vis region. This technique can be used to confirm the presence of these chromophores.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds. A typical HPLC analysis of this compound would involve injecting a solution of the compound onto a stationary phase (e.g., a C18 column) and eluting it with a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions. The presence of a single, sharp peak would indicate a high degree of purity, while the appearance of multiple peaks would suggest the presence of impurities.

Interactive Data Table: Illustrative HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, which has a moderate molecular weight, GC analysis could be feasible, potentially after derivatization to increase its volatility and thermal stability. The compound would be vaporized and passed through a capillary column with a carrier gas (e.g., helium). Similar to HPLC, the retention time would be a key identifier, and the purity would be assessed by the presence of a single major peak. Mass spectrometry is often coupled with GC (GC-MS) to provide structural information about the separated components.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies for (1-benzyl-1H-imidazol-5-yl)methanamine Production

The efficient and scalable synthesis of this compound is crucial for enabling extensive research and development. While classical methods for imidazole (B134444) synthesis, such as the Radziszewski and Wallach syntheses, provide a foundation, future efforts will likely focus on developing more streamlined and environmentally friendly approaches. longdom.org

One promising avenue is the refinement of multi-component reactions, which allow for the construction of complex molecules like the target compound in a single step from simple precursors. This approach offers advantages in terms of yield, operational simplicity, and reduced waste. biolmolchem.com Research could focus on adapting existing one-pot methods to incorporate the specific functionalities of this compound, potentially starting from key intermediates like N-benzylethylenediamine and a suitable aldehyde under the action of a catalyst. mdpi.com

Furthermore, the development of novel catalytic systems could significantly enhance synthetic efficiency. This includes exploring transition metal catalysts or green catalysts, such as silver nanoparticles, to facilitate key bond-forming reactions under milder conditions. irjmets.com A key challenge will be the selective functionalization of the imidazole ring to introduce the methanamine group at the C5 position, which may require the development of advanced protecting group strategies or regioselective synthetic methods. Future methodologies could also explore flow chemistry techniques for continuous and scalable production, overcoming the limitations of batch processing.

Table 1: Comparison of Potential Synthetic Approaches

MethodologyPotential AdvantagesKey Research Focus
Multi-Component Reactions High efficiency, reduced steps, operational simplicity.Optimization of reaction conditions and catalysts for the specific target.
Novel Catalysis Milder reaction conditions, higher yields, improved selectivity.Development of catalysts for regioselective C-H functionalization.
Flow Chemistry Scalability, improved safety, process control.Adaptation of batch reactions to continuous flow systems.
Microwave-Assisted Synthesis Rapid reaction times, increased yields.Investigating the effect of microwave irradiation on reaction pathways.

Deeper Mechanistic Investigations of In Vitro Biological Activities

Derivatives of the 1-benzyl-1H-imidazole scaffold have demonstrated a wide range of biological activities, suggesting that this compound could interact with various biological targets. For instance, related compounds have shown potential as farnesyltransferase inhibitors for anticancer applications and as TGR5 agonists for metabolic diseases. nih.govnih.gov Future research must involve comprehensive in vitro screening to identify the primary biological targets of the core compound.

Once a primary activity is identified, deeper mechanistic studies will be essential. This includes:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to confirm the direct binding targets.

Enzyme Kinetics and Inhibition Studies: If the target is an enzyme, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).

Receptor Binding Assays: For G-protein coupled receptors (GPCRs) or other receptor targets, radioligand binding assays can quantify binding affinity and selectivity. nih.gov

Cellular Pathway Analysis: Investigating how the compound modulates downstream signaling pathways through techniques like Western blotting, qPCR, and reporter gene assays to understand its effect on cellular function.

For example, if the compound shows activity against a specific kinase, research would focus on its effect on phosphorylation cascades within the cell. Similarly, if it exhibits antimicrobial properties, studies would explore its mechanism of action, such as the disruption of cell wall synthesis or interference with DNA replication. mdpi.com

Expansion of Derivative Libraries for Targeted Research

Systematic structural modification of this compound is a critical step in optimizing its biological activity, selectivity, and pharmacokinetic properties. The creation of focused derivative libraries will allow for a thorough exploration of the structure-activity relationship (SAR).

Key areas for modification include:

The Benzyl (B1604629) Group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can influence lipophilicity and electronic properties, potentially enhancing target binding.

The Imidazole Core: While generally less modified, substitution at the C2 or C4 positions of the imidazole ring could be explored to fine-tune the molecule's spatial arrangement and electronic distribution.

The synthesis of these derivatives will provide a platform for targeted research programs. For instance, if initial screenings suggest anticancer activity, derivatives could be designed to enhance potency against specific cancer cell lines or to improve selectivity for a particular enzyme target, such as farnesyltransferase. nih.gov Similarly, if the compound shows promise as an antimicrobial agent, derivatives would be synthesized to broaden the spectrum of activity against various bacterial or fungal strains. semanticscholar.orgmdpi.com

Computational Design of Advanced this compound-Based Compounds

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the this compound scaffold, these techniques can guide the rational design of new, more potent, and selective analogs.

Future computational research should focus on several key areas:

Structure-Based Virtual Screening: If the three-dimensional structure of a biological target is known, virtual screening of compound libraries can identify derivatives of the core scaffold with a high predicted binding affinity. This approach has been successfully used to identify novel inhibitors for targets like RIPK1 from imidazole-based scaffolds. researchgate.net

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of active compounds. This model defines the essential chemical features required for biological activity and can be used to screen for new molecules that fit the model.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target. researchgate.net This can help to understand the stability of the interaction, identify key binding residues, and predict the impact of structural modifications.

Generative Deep Learning: Advanced artificial intelligence models, such as conditional recurrent neural networks (cRNN), can be trained to generate novel molecular structures tailored to a specific biological target. researchgate.net This approach can explore a vast chemical space to design innovative compounds based on the this compound framework.

By integrating these computational approaches with synthetic chemistry and biological testing, research can move beyond trial-and-error and adopt a more targeted strategy for developing advanced therapeutic agents.

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